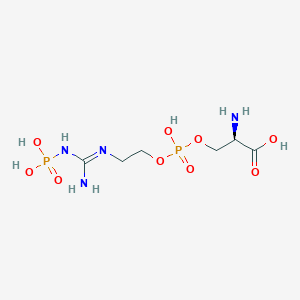

N-Phospho-D-lombricine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H16N4O9P2 |

|---|---|

Molecular Weight |

350.16 g/mol |

IUPAC Name |

(2R)-2-amino-3-[2-[[amino-(phosphonoamino)methylidene]amino]ethoxy-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/t4-/m1/s1 |

InChI Key |

QOYUHKALUMVCHB-SCSAIBSYSA-N |

SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |

Isomeric SMILES |

C(COP(=O)(O)OC[C@H](C(=O)O)N)N=C(N)NP(=O)(O)O |

Canonical SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of N Phospho D Lombricine Metabolism

The Central Role of Lombricine (B1675040) Kinase (EC 2.7.3.5) in N-Phospho-D-lombricine Biosynthesis

Lombricine kinase (LK) is the key enzyme responsible for the reversible phosphorylation of lombricine to form N-phospholombricine, a high-energy phosphate (B84403) storage molecule. nih.govwikipedia.org This enzyme belongs to the phosphagen kinase family, which also includes well-known members like creatine (B1669601) kinase and arginine kinase that perform analogous functions in vertebrates and other invertebrates, respectively. nih.govnih.gov The systematic name for lombricine kinase is ATP:lombricine N-phosphotransferase. wikipedia.org

ATP:Lombricine N-Phosphotransferase Reaction Mechanism

The fundamental reaction catalyzed by lombricine kinase involves the transfer of a phosphoryl group from adenosine (B11128) triphosphate (ATP) to the guanidino group of lombricine, yielding N-phospholombricine and adenosine diphosphate (B83284) (ADP). wikipedia.org The reaction is reversible, allowing the regeneration of ATP from ADP when cellular energy demand is high.

The chemical reaction is as follows:

ATP + Lombricine ⇌ ADP + N-Phospholombricine wikipedia.org

This reversible process is central to the role of phosphagens in maintaining ATP homeostasis, acting as a temporal and spatial energy buffer within cells that experience high and fluctuating energy requirements. nih.govnih.gov The mechanism is believed to be similar to that of other phosphagen kinases, likely involving a random-order substrate binding, where both ATP and lombricine bind to the enzyme before the phosphoryl transfer occurs. nih.govnih.gov The transfer itself likely proceeds through a direct, in-line displacement mechanism.

Substrate Specificity and Kinetic Parameters of Lombricine Kinase

Lombricine kinase exhibits a degree of substrate flexibility that distinguishes it from some of its more specific counterparts in the phosphagen kinase family. nih.gov While its primary substrate is lombricine, it can also phosphorylate other related guanidino compounds, with varying efficiency depending on the source species of the enzyme. expasy.orgqmul.ac.uk

Lombricine kinase from the earthworm Eisenia foetida demonstrates a notable ability to utilize taurocyamine (B43773) as a substrate, albeit with a lower affinity and catalytic efficiency compared to lombricine. nih.govnih.gov The enzyme shows no activity towards arginine. nih.gov This relaxed substrate specificity is a key characteristic of lombricine kinase. nih.gov In contrast, arginine kinase is highly specific for arginine. nih.gov The ability of some lombricine kinases to phosphorylate taurocyamine suggests an evolutionary relationship and structural similarities in the active sites of these enzymes. nih.govnih.govnih.gov The specificity of lombricine kinase can also vary between different species, with some acting on methylated lombricines like thalassemine. expasy.orgqmul.ac.ukmdpi.com

Kinetic Parameters of Wild-Type Eisenia foetida Lombricine Kinase

| Substrate | Km (mM) | kcat/Km (s-1mM-1) |

|---|---|---|

| Lombricine | 5.33 | 3.37 |

| Taurocyamine | 15.31 | 0.48 |

Data from Suzuki et al. (2004)

The substrate specificity of phosphagen kinases is significantly influenced by specific amino acid residues within and near the active site. nih.govnih.gov In lombricine kinase from Eisenia foetida, the amino acid at position 95 plays a critical role in determining substrate preference. nih.gov This position is occupied by a lysine (B10760008) (Lys) residue in wild-type lombricine kinase. nih.gov

Site-directed mutagenesis studies have revealed the profound impact of this residue. Replacing lysine with arginine (K95R) resulted in a mutant enzyme with a significantly stronger affinity for both lombricine and taurocyamine. nih.gov Conversely, substituting lysine with tyrosine (K95Y) dramatically shifted the enzyme's preference, enhancing its affinity for taurocyamine while greatly reducing it for lombricine, effectively converting the enzyme into a taurocyamine kinase. nih.gov This K95Y mutant also gained a low but significant activity for arginine, a substrate for which the wild-type enzyme is inactive. nih.gov These findings underscore that the residue at position 95 is a key determinant of guanidine (B92328) substrate specificity in lombricine kinase. nih.gov

Kinetic Parameters of Eisenia foetida Lombricine Kinase Mutants

| Enzyme | Substrate | Km (mM) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| Wild-Type | Lombricine | 5.33 | 3.37 |

| Taurocyamine | 15.31 | 0.48 | |

| Arginine | - | - | |

| K95R Mutant | Lombricine | 0.74 | 19.34 |

| Taurocyamine | 2.67 | 2.81 | |

| K95Y Mutant | Lombricine | 14.2 | 0.72 |

| Taurocyamine | 1.93 | 6.41 | |

| Arginine | 33.28 | 0.01 |

Data from Suzuki et al. (2004)

Purification and Biochemical Properties of Lombricine Kinase from Various Invertebrate Sources

Lombricine kinase has been purified and characterized from several invertebrate sources, including the earthworm Eisenia foetida and the marine worm Urechis caupo. nih.govnih.gov The purification process typically involves standard chromatographic techniques. For instance, recombinant lombricine kinase from E. coli has been purified using anion-exchange chromatography followed by affinity chromatography. nih.gov The purified enzyme from Eisenia foetida is a homodimer with a molecular weight of approximately 41,000 Da for each subunit. nih.gov

Structural studies of lombricine kinase from Urechis caupo have provided insights into its function. nih.govnih.gov X-ray crystallography has revealed that the enzyme, like other phosphagen kinases, undergoes conformational changes upon substrate binding. nih.govnih.gov However, the lombricine kinase ADP complex exists in a more open conformation compared to other substrate-bound phosphagen kinases, which may contribute to its more relaxed substrate specificity. nih.gov

This compound in D-Amino Acid Metabolic Pathways

The presence of a D-serine moiety within the lombricine molecule places this compound at the intersection of phosphagen metabolism and D-amino acid metabolism. nih.govmdpi.com While L-amino acids are the predominant enantiomers in most biological systems, D-amino acids play significant and diverse roles, particularly in bacteria and invertebrates. nih.govnih.gov

In annelids, the D-serine in lombricine is a notable example of a functionally important D-amino acid. nih.gov The metabolic pathway leading to the synthesis of D-serine itself is a prerequisite for lombricine biosynthesis. While the specific enzymes involved in producing the D-serine used for lombricine synthesis are not fully elucidated in these organisms, the existence of this compound highlights a specialized metabolic route for the incorporation and utilization of a D-amino acid. mdpi.com Interestingly, the lombricine found in echiuroid worms contains L-serine, indicating stereochemical variation in the substrate for lombricine kinase among closely related phyla. nih.gov This suggests an adaptation of the kinase to accommodate different stereoisomers of its substrate. The metabolism of this compound is thus an integral part of the broader, though less understood, D-amino acid metabolic network in these invertebrates.

Structural Biology of Lombricine Kinase and Its Interaction with N Phospho D Lombricine

X-ray Crystallographic Studies of Lombricine (B1675040) Kinase

X-ray crystallography has been instrumental in providing high-resolution snapshots of lombricine kinase, revealing its three-dimensional architecture and the conformational states it adopts during its catalytic cycle.

Crystallographic studies of lombricine kinase from the marine worm Urechis caupo have successfully determined its structure in two key states: a substrate-free (apo) form and a nucleotide-bound form complexed with ADP. nih.govmdpi.com These structures reveal a canonical phosphagen kinase fold, characterized by a smaller N-terminal domain and a larger C-terminal domain. nih.gov

| Lombricine Kinase Structure | PDB ID | Conformation | Resolution (Å) |

| Substrate-Free | 2M1D | Open | 2.10 |

| ADP-Bound | 2M1E | Open | 2.30 |

This table summarizes the crystallographic data for the substrate-free and ADP-bound forms of Urechis caupo lombricine kinase.

The active site of lombricine kinase is located in a cleft between the N-terminal and C-terminal domains. nih.gov Key residues involved in substrate binding and catalysis are positioned within this cleft. While a structure with the product N-Phospho-D-lombricine has not been determined, analysis of the substrate-free and ADP-bound structures, along with comparisons to other phosphagen kinases in their transition states, allows for a detailed understanding of the catalytic process.

The phosphoryl transfer from ATP to lombricine is believed to proceed through a "closed" conformational state of the enzyme. This closure brings the substrates into close proximity and shields the active site from the solvent. Although the lombricine kinase-ADP complex remains open, the binding of ADP does induce subtle conformational changes. A significant observation is the ordering of a flexible loop, residues 309-317, which is disordered in the substrate-free structures of many homologous kinases. nih.govmdpi.com In lombricine kinase, this loop is resolved in both the apo and ADP-bound forms, providing a clearer picture of its potential role in substrate recognition and catalysis. nih.gov

The transition to the closed state upon binding of both lombricine and ATP would involve a significant hinge-bending motion between the two domains. This movement would position the γ-phosphate of ATP for nucleophilic attack by the guanidino nitrogen of lombricine, leading to the formation of this compound. The subsequent release of ADP and this compound would then be facilitated by the reopening of the enzyme.

Lombricine kinase exhibits a degree of substrate promiscuity, being able to phosphorylate both D-lombricine and L-lombricine, as well as another phosphagen, taurocyamine (B43773). nih.gov This relaxed specificity contrasts with the high specificity of other phosphagen kinases like creatine (B1669601) kinase and arginine kinase. Comparative modeling and structural alignments with these homologs provide insights into the basis of this difference. nih.govmdpi.com

The active site of lombricine kinase is generally larger than that of the more specific kinases, which can accommodate the bulkier lombricine substrate. nih.gov Specific amino acid substitutions within the active site are thought to be responsible for the altered substrate preference. For instance, the residues that form the binding pocket for the smaller creatine molecule in creatine kinase are replaced by different residues in lombricine kinase, creating a pocket that is better suited for the larger and more complex lombricine molecule. nih.gov

Comparative analysis with arginine kinase, which binds the planar guanidinium (B1211019) group of arginine, highlights differences in the loops that close over the active site. These loops in lombricine kinase are likely adapted to interact favorably with the unique side chain of lombricine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Lombricine Kinase Dynamics

While X-ray crystallography provides static snapshots of proteins, NMR spectroscopy in solution is a powerful technique to study their dynamic properties, which are often essential for their function.

Although specific solution NMR studies on lombricine kinase are not extensively reported in the literature, the dynamic nature of its active site loops can be inferred from studies on homologous enzymes, such as arginine kinase. nih.gov In arginine kinase, NMR has revealed that the active site specificity loop is inherently dynamic in the substrate-free state. nih.gov This intrinsic flexibility is thought to be crucial for allowing the substrate to enter the active site.

The fact that the corresponding loop (residues 309-317) in lombricine kinase is resolved in the crystal structures of both the apo and ADP-bound forms suggests that its dynamic properties might be different from those of arginine kinase, or that the crystallization conditions have selected for a particular conformation. nih.gov Solution NMR studies would be invaluable to characterize the timescale and amplitude of the motions of this loop in lombricine kinase and to understand how these dynamics are modulated upon substrate and product binding.

The binding of ligands, including substrates, products, and nucleotides, can induce significant conformational rearrangements in enzymes. While crystallography has shown the "open" state of lombricine kinase with ADP, it is the binding of both substrates that is expected to trigger the major transition to the "closed" state.

NMR spectroscopy is particularly well-suited to monitor such ligand-induced conformational changes in solution. Techniques such as chemical shift perturbation (CSP) mapping could be used to identify the residues in lombricine kinase that are affected by the binding of lombricine, ATP, and this compound. This would provide a detailed map of the binding interfaces and the allosteric pathways through which the binding signal is transmitted across the protein structure, leading to the conformational changes required for catalysis. Furthermore, NMR relaxation dispersion experiments could probe the kinetics and thermodynamics of the transition between the open and closed states, providing a more complete picture of the dynamic energy landscape of lombricine kinase.

Comparative Structural Analysis with Other Phosphagen Kinases (e.g., Creatine Kinase, Arginine Kinase, Glycocyamine (B1671910) Kinase, Taurocyamine Kinase)

The phosphagen kinase (PK) family, responsible for maintaining cellular energy homeostasis, exhibits a remarkable conservation of its core three-dimensional structure despite variations in substrate specificity and quaternary organization. nih.govnih.gov Lombricine kinase (LK), a key member of this family, shares the characteristic PK fold, which consists of a small, predominantly α-helical N-terminal domain and a larger C-terminal domain composed of a β-sheet flanked by α-helices. nih.govpnas.org However, detailed comparative analyses with its homologs—creatine kinase (CK), arginine kinase (AK), glycocyamine kinase (GK), and taurocyamine kinase (TK)—reveal subtle yet significant structural differences that govern their unique substrate preferences and regulatory mechanisms. nih.govnih.gov

Lombricine kinase from the marine worm Urechis caupo is a homodimer and is structurally most similar to chicken mitochondrial creatine kinase, with which it shares 57% sequence identity. nih.gov Despite this similarity, a key distinction lies in its conformational state. Even when complexed with ADP, LK maintains an "open" conformation, which is more typical of substrate-free PKs. This contrasts sharply with the significant domain closure observed in other PKs upon substrate binding. nih.govtechnologynetworks.com

A critical region for determining substrate specificity in phosphagen kinases is a highly flexible loop in the large domain. nih.govnih.gov In many PKs, such as arginine kinase, this loop (residues 309–317 in LK) is disordered in the absence of a substrate. nih.govtechnologynetworks.com However, in both substrate-free and nucleotide-bound structures of lombricine kinase, this loop is resolved, offering valuable insights into the inherent dynamics that facilitate substrate recognition across the PK family. nih.govnih.gov

Creatine Kinase (CK) , found in vertebrates, is highly specific for creatine and exists as a homodimer. nih.govnih.gov Like LK, the N-termini of CK mediate the dimer interface. nih.gov A major point of divergence is the conformational response to substrate binding. While LK remains in a relatively open state, the binding of a transition state analog to CK induces domain closure in only one of the two subunits, suggesting a mechanism of negative cooperativity that is not structurally supported in kinases like GK. nih.govnih.gov

Arginine Kinase (AK) , the presumptive ancestral PK found widely in invertebrates, is typically a monomer, distinguishing it from the dimeric LK. nih.govnih.gov AK demonstrates high specificity for its substrate, arginine. nih.gov The structural basis for this specificity involves distinct interactions within the active site, which differ from the more accommodating active site of LK that allows for the binding of larger substrates like lombricine and taurocyamine. nih.govnih.gov

Glycocyamine Kinase (GK) , identified in the marine worm Namalycastis sp., presents another variation in quaternary structure as a heterodimer, composed of α and β subunits. nih.govnih.gov This is a notable difference from the homodimeric LK. The two subunits in GK have asymmetric N-termini, and unlike CK, both subunits of GK undergo the same closure motion upon binding a transition state analog, indicating a different cooperative mechanism. nih.gov The interactions with its substrate, glycocyamine, are mediated by conserved residues also found in other PKs, but also by phosphagen-specific interactions. nih.gov

Taurocyamine Kinase (TK) , found in certain marine annelids, shows a close evolutionary and structural relationship to LK. nih.gov The cytoplasmic isoform of TK from Arenicola brasiliensis shares a high amino acid identity with lombricine kinase and exhibits a relaxed substrate specificity, capable of phosphorylating both taurocyamine and, to a lesser extent, lombricine. nih.gov This functional overlap underscores their structural similarities. A mitochondrial isoform of TK displays even broader specificity, also acting on glycocyamine. nih.gov

The comparative analysis highlights that while the core fold of phosphagen kinases is conserved, diversity is achieved through variations in quaternary structure, the dynamics of specificity-determining loops, and the precise architecture of the active site. Lombricine kinase, with its relaxed substrate specificity and tendency to remain in an open conformation, provides a unique model for understanding the structural elasticity within this vital enzyme family. nih.govnih.gov

Interactive Data Tables

Table 1: General Structural Comparison of Phosphagen Kinases

| Feature | Lombricine Kinase (LK) | Creatine Kinase (CK) | Arginine Kinase (AK) | Glycocyamine Kinase (GK) | Taurocyamine Kinase (TK) |

| Quaternary Structure | Homodimer nih.gov | Homodimer nih.gov | Monomer nih.gov | Heterodimer (αβ) nih.gov | Dimer (isoform dependent) nih.gov |

| Typical Substrate(s) | Lombricine, Taurocyamine nih.gov | Creatine nih.gov | Arginine nih.gov | Glycocyamine nih.gov | Taurocyamine, Lombricine nih.gov |

| Substrate Specificity | Relaxed nih.gov | High nih.gov | High nih.gov | High nih.gov | Relaxed nih.gov |

| Conformational State | "Open" even with ADP technologynetworks.com | "Closed" upon substrate binding nih.gov | "Closed" upon substrate binding nih.gov | Both subunits close nih.gov | Not fully determined |

| Source Organism Example | Urechis caupo (marine worm) nih.gov | Vertebrates nih.gov | Invertebrates (e.g., horseshoe crab) nih.gov | Namalycastis sp. (marine worm) nih.gov | Arenicola brasiliensis (polychaete) nih.gov |

Table 2: Comparison of Active Site and Specificity-Determining Features

| Kinase | Key Structural Feature(s) | Implication for Function |

| Lombricine Kinase (LK) | Resolved active site loop (309-317) in open conformation. nih.govnih.gov | Provides a model for understanding inherent loop dynamics. Accommodates larger substrates. nih.gov |

| Creatine Kinase (CK) | Asymmetric closure (only one subunit closes) with transition state analog. nih.gov | Suggests negative cooperativity in the dimer. nih.gov |

| Arginine Kinase (AK) | Specificity loop often disordered in substrate-free state. nih.gov | High specificity for smaller arginine substrate. Loop becomes ordered upon binding. |

| Glycocyamine Kinase (GK) | Asymmetric N-termini at the dimer interface. Both subunits undergo closure. nih.gov | Different cooperative mechanism from CK. Specific interactions for glycocyamine. nih.gov |

| Taurocyamine Kinase (TK) | High sequence identity with LK in cytoplasmic isoform. nih.gov | Overlapping, relaxed substrate specificity with LK. nih.gov |

Biological and Physiological Significance of N Phospho D Lombricine in Invertebrate Systems

Role of N-Phospho-D-lombricine in Cellular Bioenergetics and ATP Buffering

Phosphagens like this compound are vital for maintaining energy homeostasis in cells. rsc.org They function as a reservoir of high-energy phosphate (B84403) groups that can be readily transferred to adenosine (B11128) diphosphate (B83284) (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. rsc.orgnih.gov This process is catalyzed by a specific phosphagen kinase, in this case, lombricine (B1675040) kinase (LK). nih.govbiologists.com

The reversible reaction is as follows:

This compound + ADP ↔ Lombricine + ATP nih.gov

This system acts as a temporal energy buffer, ensuring a stable supply of ATP during periods of high metabolic activity, such as muscle contraction, when ATP consumption can outpace its production through oxidative phosphorylation. nih.govresearchgate.net By maintaining a high ATP/ADP ratio, the this compound/LK system helps to prevent a drop in free energy release from ATP hydrolysis and ensures the continuous functioning of ATP-dependent processes. biologists.com

The thermodynamic properties of the lombricine kinase reaction are a key aspect of its physiological function. Studies comparing different phosphagen systems have shown that the apparent equilibrium constant (K') for the lombricine phosphokinase reaction is approximately 32% of that for the creatine (B1669601) phosphokinase (CPK) reaction found in vertebrates. biologists.com This indicates that this compound is a thermodynamically more stable compound than phosphocreatine (B42189). biologists.com While this means the creatine kinase system can buffer ATP at higher ATP/ADP ratios, the lombricine kinase system may be more effective under conditions of intracellular acidosis, as it would exhibit a smaller degree of net phosphagen hydrolysis at a reduced pH. biologists.com

Phylogenetic Distribution and Evolutionary Trajectories of this compound Systems

The distribution of different phosphagen systems across the animal kingdom follows distinct phylogenetic lines. annualreviews.org The this compound system is a prime example of this, with a more restricted distribution compared to the more widespread arginine kinase and creatine kinase systems. annualreviews.org

This compound and its corresponding kinase, lombricine kinase (LK), are predominantly found in the phylum Annelida, which includes segmented worms such as earthworms and various marine worms. nih.govwikipedia.org For instance, lombricine was first isolated from the common earthworm, Lumbricus terrestris. rsc.org The compound is also found in other annelid groups, including echiuroid worms, although there can be stereochemical variations, with most annelids possessing the D-serine isomer while echiuroids have the L-serine form. nih.govresearchgate.net

The presence of this compound is not limited to annelids. Related phosphagens and their kinases are found in other invertebrate phyla, highlighting a complex evolutionary history of these energy-buffering systems. For example, taurocyamine (B43773) kinase, which can also utilize lombricine as a substrate to some extent, is found in certain marine worms. nih.gov

Table 1: Occurrence of this compound and Related Phosphagens in Invertebrates

| Phosphagen | Invertebrate Group | Example Species |

|---|---|---|

| This compound | Annelida (Earthworms) | Lumbricus terrestris |

| N-Phospho-L-lombricine | Annelida (Echiuroid worms) | Urechis caupo |

| N-Phosphotaurocyamine | Annelida (Marine worms) | Arenicola |

| N-Phosphoglycocyamine | Annelida (Polychaetes) | Neanthes diversicolor |

Phosphagen kinases are a highly conserved family of enzymes that have undergone significant evolutionary divergence. researchgate.net Phylogenetic analyses suggest that these kinases can be broadly separated into two major clusters: the creatine kinase (CK) group and the arginine kinase (AK) group. nih.govbioone.org Lombricine kinase, along with glycocyamine (B1671910) kinase and taurocyamine kinase, appears to have evolved from a CK-like ancestor. nih.gov

Studies on the gene structure of various phosphagen kinases have provided further insights into their evolutionary relationships. The genes for lombricine kinase, as well as other annelid-specific kinases like glycocyamine kinase and a unique annelid arginine kinase, share a remarkably similar intron/exon organization with mitochondrial creatine kinase (Mi-CK) genes. nih.gov This suggests that the Mi-CK gene is likely ancestral to the phosphagen kinases that are unique to annelids. nih.gov This evolutionary trajectory involved gene duplication and subsequent neofunctionalization, leading to the specialized phosphagen systems seen in extant annelids. annualreviews.org

Physiological Implications of this compound in Specific Invertebrate Tissues and Processes

The this compound system has significant physiological implications, particularly in tissues with high energy turnover and in the organism's response to environmental challenges.

Similar to the role of phosphocreatine in vertebrate muscle, this compound is crucial for energy homeostasis in the musculature of invertebrates that possess this system. science.gov During intense muscular activity, the demand for ATP can increase dramatically. The lombricine kinase-catalyzed reaction provides a rapid means of regenerating ATP, thus sustaining muscle contraction and preventing fatigue. nih.gov

The presence of a phosphagen system like this compound is particularly important in organisms that rely on burst locomotion or other activities that require a sudden and substantial energy supply. It acts as a short-term energy buffer, bridging the gap between the immediate onset of high energy demand and the slower, more sustainable ATP production from glycolysis and oxidative phosphorylation. researchgate.net

Ectothermic organisms, such as annelids, are particularly susceptible to environmental fluctuations, especially temperature changes. wikipedia.org Their metabolic rates are directly influenced by the ambient temperature. pressbooks.pub In response to environmental stressors like temperature extremes or hypoxia, maintaining cellular energy balance becomes critical for survival. nih.gov

The this compound system likely plays a role in metabolic regulation during such environmental perturbations. By providing a readily available energy reserve, it can help the organism cope with the increased metabolic demands associated with stress responses. nih.govbas.ac.uk For instance, under hypoxic conditions, when ATP production from aerobic respiration is limited, the phosphagen pool can help sustain essential cellular functions. The thermodynamic properties of the lombricine kinase system, which make it potentially more effective during intracellular acidosis, could be advantageous in situations like anaerobiosis where lactate (B86563) accumulation can lower intracellular pH. biologists.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lombricine |

| Adenosine triphosphate (ATP) |

| Adenosine diphosphate (ADP) |

| N-Phosphocreatine |

| Creatine |

| N-Phosphoarginine |

| Arginine |

| N-Phospho-L-lombricine |

| N-Phosphotaurocyamine |

| Taurocyamine |

| N-Phosphoglycocyamine |

Advanced Analytical Methodologies for N Phospho D Lombricine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantification of N-Phospho-D-lombricine from complex biological matrices. These techniques offer high resolution and sensitivity, which are essential for accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. However, as this compound lacks a strong chromophore or fluorophore, pre-column derivatization is necessary to enable sensitive detection. jasco-global.comnih.gov This process involves a chemical reaction to attach a molecule (a derivatizing agent) to the analyte of interest, thereby enhancing its detectability. jasco-global.comchromatographyonline.com

A widely used and effective method for the derivatization of primary amines, such as in this compound, is the reaction with o-phthaldialdehyde (OPA) in the presence of a thiol, such as ethanethiol (B150549) or 3-mercaptopropionic acid. nih.govdoaj.org This reaction rapidly forms a highly fluorescent and UV-absorbing isoindole derivative at room temperature and under basic conditions. chromatographyonline.com

The mechanism involves the initial reaction of the primary amine with OPA, followed by the reaction with the thiol to form the stable fluorescent product. nih.gov The resulting derivative is then amenable to separation by reversed-phase HPLC. doaj.org The key advantages of OPA derivatization include the speed of the reaction, the stability of the derivatives (under controlled conditions), and the high sensitivity it imparts. jascoinc.com

Table 1: Key Aspects of OPA-Thiol Derivatization for this compound Analysis

| Feature | Description | Reference |

| Reagents | o-Phthaldialdehyde (OPA) and a thiol (e.g., ethanethiol, 3-mercaptopropionic acid) | nih.govdoaj.org |

| Reaction Conditions | Basic pH, room temperature | |

| Product | Highly fluorescent and UV-absorbing isoindole derivative | nih.gov |

| Advantages | Rapid reaction, high sensitivity, stable derivatives | jascoinc.com |

Following derivatization with OPA-thiol, the resulting isoindole derivatives of this compound and its precursors, such as D-serine ethanolamine, can be readily detected using fluorometric and UV detectors. nih.gov

Fluorometric Detection: This is the more sensitive detection method for OPA derivatives. jascoinc.com The isoindole product exhibits strong fluorescence, allowing for the quantification of this compound at very low concentrations. mdpi.com The excitation and emission wavelengths are selected to maximize the signal-to-noise ratio for the specific derivative.

UV Detection: While generally less sensitive than fluorescence detection, UV detection is also a viable option for the analysis of OPA-derivatized compounds. jasco-global.com The isoindole derivative has a significant UV absorbance, typically around 338 nm, which allows for its quantification.

The choice between fluorometric and UV detection depends on the required sensitivity of the assay and the available instrumentation. For trace analysis of this compound, fluorescence detection is generally preferred.

Table 2: Comparison of Detection Strategies for OPA-Derivatized this compound

| Detection Method | Principle | Advantages | Disadvantages | Reference |

| Fluorometric | Measures the light emitted by the fluorescent derivative upon excitation at a specific wavelength. | High sensitivity, high selectivity. | Susceptible to quenching effects. | nih.govjascoinc.com |

| UV | Measures the absorption of UV light by the derivative at a specific wavelength. | Robust, widely available. | Lower sensitivity compared to fluorescence. | jasco-global.com |

Chiral Chromatography for Enantiomeric Resolution of Lombricine (B1675040) and its Phosphorylated Form

Lombricine is known to exist as the D-enantiomer in most annelids. nih.govresearchgate.net Chiral chromatography is a specialized form of HPLC that is capable of separating enantiomers. wikipedia.org This is crucial for confirming the stereochemistry of lombricine and N-phospholombricine in biological samples. chromatographytoday.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wikipedia.orgnih.gov The chiral recognition mechanism can involve various interactions, such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte enantiomers and the chiral selector on the stationary phase. wikipedia.org

Several types of CSPs are available for the separation of amino acids and their derivatives, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin), and cyclodextrins. sigmaaldrich.comsigmaaldrich.comntu.edu.sg The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. nih.gov For phosphorylated amino acids, the separation can be challenging, but specific chiral columns and conditions can be optimized for this purpose. nih.gov

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed structural and quantitative information about this compound within biological systems.

High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance (HR-MAS NMR) for In Vivo Metabolite Profiling

High-Resolution Magic Angle Spinning (HR-MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the metabolic profiling of intact tissue samples. nih.govnih.gov This method allows for the analysis of metabolites, including this compound, in their native environment, thus providing a snapshot of the metabolic state of the tissue with minimal sample preparation. springernature.com

HR-MAS NMR involves spinning the intact tissue sample at a specific angle (the "magic angle" of 54.7°) relative to the magnetic field. nih.gov This spinning averages out the anisotropic interactions that would otherwise lead to broad, uninformative peaks in the NMR spectrum of a solid or semi-solid sample, resulting in high-resolution spectra comparable to those obtained from liquid samples. springernature.com

Table 3: Features of HR-MAS NMR for this compound Research

| Feature | Description | Reference |

| Principle | Spinning an intact tissue sample at the magic angle to obtain high-resolution NMR spectra. | nih.govspringernature.com |

| Sample Type | Intact biological tissues (e.g., from earthworms). | nih.govnih.gov |

| Information Obtained | In vivo/ex vivo metabolic profile, including the identification and quantification of this compound. | acs.orgnih.gov |

| Advantages | Non-destructive, minimal sample preparation, provides a snapshot of the native metabolic state. | nih.govspringernature.com |

One- and Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Elucidation

Beyond detection, NMR spectroscopy is an indispensable tool for the definitive structural confirmation and elucidation of novel compounds, including this compound and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR techniques , such as 1H, 13C, and 31P NMR, provide fundamental structural information:

1H NMR: Reveals the number and connectivity of hydrogen atoms in the molecule.

13C NMR: Provides information on the carbon skeleton.

31P NMR: Is crucial for identifying the phosphorus-containing moiety and understanding its chemical environment. nih.gov

2D NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the molecule's three-dimensional conformation.

These techniques, used in concert, allow for the unambiguous assignment of all proton, carbon, and phosphorus signals, leading to the complete structural elucidation and confirmation of this compound.

Table 1: NMR Spectroscopic Techniques for this compound Analysis

| Technique | Nucleus Observed | Information Provided | Application in this compound Research |

|---|---|---|---|

| 31P HR-MAS NMR | 31P | Detection, quantification, and chemical environment of phosphorus | Direct detection and monitoring of this compound in tissues |

| 1H HR-MAS NMR | 1H | Broad metabolic profile of hydrosoluble metabolites and lipids | Contextual metabolic analysis of the cellular environment |

| 1D 1H, 13C, 31P NMR | 1H, 13C, 31P | Fundamental structural information (proton, carbon, phosphorus environments) | Initial structural characterization |

| 2D COSY | 1H-1H | Proton-proton scalar couplings | Establishing proton connectivity |

| 2D HSQC | 1H-13C | Direct proton-carbon correlations | Assigning protons to their attached carbons |

| 2D HMBC | 1H-13C | Long-range proton-carbon correlations | Assembling the molecular skeleton |

| 2D NOESY | 1H-1H | Through-space proton-proton proximities | Determining 3D conformation |

Mass Spectrometry-Based Approaches for Detection and Identification

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and identification of small molecules in complex biological samples, making it a cornerstone of metabolomics research.

Hyphenated techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are the most widely used methods for metabolomics profiling. nih.govrndsystems.com In the context of this compound research, LC-MS allows for:

Separation of this compound from other metabolites in a biological extract based on its physicochemical properties using liquid chromatography. Different column chemistries, such as reversed-phase (for less polar compounds) and hydrophilic interaction chromatography (HILIC, for polar compounds), can be employed to achieve optimal separation. nih.govlibretexts.org

Sensitive detection and accurate mass measurement of the separated compounds by the mass spectrometer. This enables the confident identification of this compound based on its precise mass-to-charge ratio (m/z).

Quantitative analysis of this compound levels across different biological samples, which is essential for understanding its physiological regulation.

Tandem mass spectrometry (MS/MS) can be further employed to fragment the this compound ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming its identity.

Understanding the interaction of this compound with its associated enzymes, such as lombricine kinase, is crucial for elucidating its biological function. XL-MS and native MS are powerful techniques for studying protein-protein interactions and the structure of protein complexes.

Cross-linking Mass Spectrometry (XL-MS): This technique uses chemical cross-linkers to covalently link interacting proteins. bio-techne.comoup.com By analyzing the cross-linked peptides using mass spectrometry, it is possible to identify which proteins are in close proximity within a complex. XL-MS could be used to map the interaction network of lombricine kinase, identifying its binding partners in the presence or absence of this compound.

These advanced MS techniques provide a means to move beyond simple detection and delve into the functional interactions of this compound within the cellular machinery.

Methodological Challenges in the Detection and Analysis of N-Phosphorylation in Biological Samples

The analysis of N-phosphorylated compounds like this compound presents a unique set of analytical challenges, primarily due to the inherent instability of the phosphoramidate (B1195095) (N-P) bond.

Lability of the N-P Bond: The N-P bond is significantly more labile than the O-P bonds found in more commonly studied phosphorylated molecules (on serine, threonine, and tyrosine residues), particularly under acidic conditions. nih.gov This instability can lead to the degradation of this compound during sample preparation, chromatographic separation, and mass spectrometric analysis, resulting in an underestimation of its concentration or a complete failure to detect it.

Sample Preparation: Standard protocols for phosphoprotein and phosphometabolite analysis often involve acidic conditions, which are unsuitable for N-phosphorylated species. nih.gov Therefore, sample handling procedures must be carefully optimized to maintain a neutral or slightly basic pH to preserve the integrity of the N-P bond. The use of phosphatase inhibitors is also critical to prevent enzymatic degradation. nih.govmtoz-biolabs.com

Enrichment Strategies: The low abundance of many phosphorylated molecules necessitates enrichment steps prior to analysis. However, traditional enrichment methods like Immobilized Metal Affinity Chromatography (IMAC) often require acidic conditions, making them incompatible with N-phosphorylation analysis. nih.gov Novel enrichment strategies that operate under neutral conditions are needed to effectively isolate N-phosphorylated compounds. nih.gov

Mass Spectrometry Analysis: The lability of the phosphate (B84403) group can also pose a challenge during mass spectrometry, as the N-P bond can fragment easily during ionization or collision-induced dissociation (CID). oup.com This can complicate spectral interpretation and the confident localization of the phosphorylation site.

Overcoming these challenges requires the development of specialized analytical workflows tailored to the unique chemistry of N-phosphorylated compounds, from sample collection and preparation through to instrumental analysis and data interpretation.

Table 2: Challenges in N-Phosphorylation Analysis

| Challenge | Description | Impact on this compound Analysis | Potential Mitigation Strategies |

|---|---|---|---|

| N-P Bond Instability | The phosphoramidate bond is highly labile, especially under acidic conditions. nih.gov | Degradation of the analyte during sample processing and analysis, leading to inaccurate quantification. | Maintaining neutral or slightly basic pH throughout the workflow; minimizing sample processing time. |

| Sample Preparation | Standard protocols often use acidic conditions incompatible with N-P bonds. nih.gov | Loss of this compound before it can be analyzed. | Development of specialized, non-acidic extraction and preparation protocols; use of phosphatase inhibitors. nih.govmtoz-biolabs.com |

| Enrichment Methods | Conventional phosphopeptide enrichment techniques (e.g., IMAC) are often performed under acidic conditions. nih.gov | Inefficient or no enrichment of this compound. | Use of affinity-based methods that work at neutral pH, such as affinity peptides. nih.gov |

| Mass Spectrometry | Facile fragmentation of the N-P bond during ionization and MS/MS analysis. oup.com | Difficulty in obtaining intact molecular ions and characteristic fragment ions for confident identification. | Optimization of MS parameters, use of softer ionization techniques. |

Future Directions and Emerging Research Avenues in N Phospho D Lombricine Studies

Exploration of Uncharacterized Phosphagen Kinase Systems and Novel N-Phosphorylation Events in Diverse Organisms

The diversity of phosphagen kinase systems in invertebrates is vast, with seven known types in addition to the well-studied creatine (B1669601) kinase found in vertebrates. nih.gov These include kinases for arginine, glycocyamine (B1671910), hypotaurocyamine (B3033662), lombricine (B1675040), opheline, taurocyamine (B43773), and thalessemine. nih.gov While lombricine kinase is known to phosphorylate lombricine, some homologs exhibit a relaxed substrate specificity, capable of acting on other guanidino compounds like taurocyamine. nih.gov This suggests the potential for undiscovered phosphagen kinase systems with unique substrate preferences and kinetic properties in a wide array of invertebrate species. Future research should focus on genome and transcriptome mining of diverse invertebrate phyla to identify novel phosphagen kinase genes. Characterization of the recombinant enzymes will be crucial to determine their substrate specificity and catalytic mechanisms.

Furthermore, the exploration of novel N-phosphorylation events beyond the canonical phosphagen systems is a promising frontier. Recent advances in phosphoproteomics have begun to reveal the widespread nature of protein phosphorylation, including on nitrogen atoms, in various cellular processes. acs.orgnih.govd-nb.info In invertebrates, novel N-glycan modifications, such as those involving phosphorylcholine (B1220837) and phosphoethanolamine, have been identified, hinting at complex and potentially uncharacterized pathways of N-phosphorylation. royalsocietypublishing.orgcambridge.org Investigating these modifications and their enzymatic machinery could reveal new roles for N-phosphorylated compounds, including derivatives of lombricine, in cellular signaling, metabolism, and stress responses. nih.govroyalsocietypublishing.org

Table 1: Known Invertebrate Phosphagen Kinases and Their Substrates

| Phosphagen Kinase | Abbreviation | Substrate |

| Arginine Kinase | AK | Arginine |

| Glycocyamine Kinase | GK | Glycocyamine |

| Hypotaurocyamine Kinase | HTK | Hypotaurocyamine |

| Lombricine Kinase | LK | Lombricine, Taurocyamine |

| Opheline Kinase | OK | Opheline |

| Taurocyamine Kinase | TK | Taurocyamine |

| Thalessemine Kinase | ThK | Thalessemine |

This table is generated based on information from multiple sources. nih.gov

Integrative Structural Biology Approaches for Elucidating Dynamic Mechanisms of Lombricine Kinase

Understanding the function of lombricine kinase at a molecular level requires a detailed knowledge of its three-dimensional structure and dynamic conformational changes. X-ray crystallography has provided initial static snapshots of lombricine kinase from the marine worm Urechis caupo in both substrate-free and ADP-bound forms. nih.govresearchgate.netnih.gov These studies revealed a two-domain structure typical of phosphagen kinases and highlighted the flexibility of an active site loop (residues 309–317) that is crucial for substrate binding and catalysis. nih.govresearchgate.netresearchgate.net

Future research should employ an integrative structural biology approach, combining techniques like cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and small-angle X-ray scattering (SAXS) with crystallography. This will allow for the characterization of the full range of conformational states of lombricine kinase, including transient intermediates that are critical for its catalytic cycle. For instance, NMR can provide insights into the intrinsic dynamics of the enzyme in solution, complementing the static pictures from crystallography. nih.gov Cryo-EM could be particularly useful for studying larger, multi-domain lombricine kinases or their complexes with other proteins. ibcp.fr These experimental approaches, coupled with computational modeling, will be instrumental in elucidating the allosteric mechanisms and the structural basis for the relaxed substrate specificity observed in some lombricine kinases. researchgate.netrcsb.org

Advanced Computational Modeling and Simulation for Predicting N-Phospho-D-lombricine Interactions and Dynamics

Computational methods are becoming increasingly powerful tools for studying the dynamic nature of biomolecular systems. nih.gov While detailed computational studies specifically on this compound are still emerging, molecular dynamics (MD) simulations have been successfully applied to other phosphagen kinases, such as arginine kinase, to investigate their conformational changes and interactions with substrates. nih.govnih.govtandfonline.com

Future computational research on the this compound system should focus on several key areas. MD simulations can be used to model the full catalytic cycle of lombricine kinase, providing atomic-level details of substrate binding, phosphoryl transfer, and product release. tandfonline.com These simulations can also be used to predict the binding affinities of different substrates to lombricine kinase, helping to explain its substrate specificity. researchgate.net Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the enzymatic reaction mechanism in detail, including the transition state of the phosphoryl transfer reaction. acs.org Such computational studies will not only complement experimental data but also guide the design of future experiments, such as site-directed mutagenesis studies to probe the function of specific amino acid residues. acs.org

Table 2: Potential Computational Approaches for Studying this compound

| Computational Method | Application in this compound Research |

| Molecular Dynamics (MD) Simulations | Modeling conformational changes of lombricine kinase; Predicting substrate binding and affinity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidating the enzymatic reaction mechanism of phosphoryl transfer. |

| Homology Modeling | Predicting the structure of uncharacterized lombricine kinases from different species. |

| Virtual Screening | Identifying potential inhibitors or modulators of lombricine kinase activity. |

Development of Novel Analytical Probes and Assays for Enhanced Sensitivity and Specificity in this compound Quantification

Accurate and sensitive quantification of this compound and its precursor, D-lombricine, is essential for studying their physiological roles. Current methods for phosphagen quantification often rely on enzyme-linked spectrophotometric assays, high-performance liquid chromatography (HPLC), and ³¹P-NMR spectroscopy. biologists.comucl.ac.ukpaulogentil.comresearchgate.net While these techniques are valuable, they can be laborious and may lack the sensitivity and specificity required for detailed spatial and temporal analysis within tissues and cells. ucl.ac.uk

The development of novel analytical tools is a critical future direction. This includes the design of fluorescent probes that can specifically bind to this compound, allowing for its visualization and quantification in real-time within living cells. nih.gov Such probes could be based on small molecules or genetically encoded biosensors. Additionally, advancements in mass spectrometry, particularly techniques like metabolomics, offer the potential for highly sensitive and comprehensive profiling of this compound and related metabolites in complex biological samples. researchgate.net The development of specific antibodies against this compound could also lead to the creation of sensitive immunoassays, such as ELISA, for high-throughput screening.

Ecological and Evolutionary Implications of this compound Distribution and Function in Invertebrate Bioenergetics

Phosphagen systems play a crucial role in the energy metabolism of animals, particularly in tissues with high and fluctuating energy demands. biorxiv.organnualreviews.orgnih.gov The distribution of different phosphagen systems across the animal kingdom is thought to have significant ecological and evolutionary implications. researchgate.net While the creatine phosphate (B84403) system is ubiquitous in vertebrates, invertebrates utilize a diverse array of phosphagens, including this compound. nih.govresearchgate.net

Future research should focus on understanding the ecological and evolutionary drivers behind the distribution of the this compound system. This involves mapping the phylogenetic distribution of lombricine kinase and its substrate across a wide range of invertebrate taxa. iup.edu By correlating the presence of this system with the organism's habitat, physiology, and life history, researchers can gain insights into its adaptive significance. For example, the presence of the lombricine system in certain annelids might be linked to specific metabolic adaptations for burrowing or surviving in low-oxygen environments. mdpi.com Comparative studies of the thermodynamic properties of different phosphagen systems can also shed light on their relative efficiencies and evolutionary advantages in different physiological contexts. biologists.com Ultimately, this line of research will contribute to a broader understanding of the evolution of energy metabolism in invertebrates and the diverse strategies they have evolved to meet their energetic needs. annualreviews.org

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying N-Phospho-D-Lombricine in biological samples?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for precise identification. Validate assays using isotopic labeling or synthetic standards to confirm retention times and fragmentation patterns. For quantification, apply calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix effects .

- Considerations : Ensure protocols align with metabolomics reporting standards (e.g., Metabolomics Standards Initiative) to enhance reproducibility .

Q. What biochemical pathways involve this compound, and how can its role be experimentally validated?

- Methodology : Conduct isotopic tracing (e.g., ¹³C-labeled substrates) in cell cultures or model organisms to track incorporation into metabolic pathways. Pair with gene knockout/knockdown models (e.g., CRISPR-Cas9) to assess functional dependencies .

- Data Analysis : Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to correlate metabolite levels with pathway activity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic properties of this compound?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

- Feasibility : Use in vitro models (e.g., hepatocyte assays) to assess metabolic stability before progressing to in vivo studies.

- Novelty : Investigate species-specific differences in phosphate group transfer kinetics using comparative metabolomics .

Q. What computational and experimental approaches optimize the synthesis of this compound for mechanistic studies?

- Experimental Design :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with phosphoramidite chemistry to ensure stereochemical purity. Validate intermediates via NMR and X-ray crystallography .

- Computational Modeling : Apply density functional theory (DFT) to predict reaction energetics and optimize phosphorylation efficiency .

Q. How can researchers assess the functional interplay between this compound and other phosphometabolites (e.g., ATP, phosphocreatine) in energy metabolism?

- Methodology :

- Dynamic Profiling : Perform time-resolved metabolomics in stress-induced models (e.g., hypoxia) to capture transient interactions.

- Network Analysis : Use weighted correlation networks (WGCNA) to identify co-regulated metabolites and infer functional modules .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound in cellular assays?

- Approach :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and cooperativity.

- Error Handling : Use bootstrapping or Bayesian inference to quantify uncertainty in parameter estimates .

Q. How should researchers address variability in this compound stability across experimental conditions?

- Protocol Optimization :

- Stability Studies : Test metabolite integrity under varying temperatures, pH, and storage durations.

- Quality Control : Include blank samples and process replicates in each batch to distinguish technical noise from biological variation .

- Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.